Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanylacetate ester and an isopropylaminocarbonylamino group.
Properties
IUPAC Name |
ethyl 2-[[5-(propan-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S2/c1-4-17-7(15)5-18-10-14-13-9(19-10)12-8(16)11-6(2)3/h6H,4-5H2,1-3H3,(H2,11,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNKNJDZKSFEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C10H16N4O3S2
- Molar Mass : 304.39 g/mol
- CAS Number : 866011-00-9
The structural features of this compound include a thiadiazole ring, which is known for its significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Thiadiazole derivatives like this compound have shown promising antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety can exhibit activity against various bacterial and fungal strains.
Key Findings:
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Antibacterial Activity : Studies have demonstrated that thiadiazole derivatives possess considerable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics such as streptomycin and fluconazole .
- Specific derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at concentrations as low as 32.6 μg/mL .
- Antifungal Activity : The compound also displays antifungal properties. Research has indicated moderate to significant antifungal activity against strains like Aspergillus niger and Candida albicans .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is an area of active research. This compound may exhibit cytostatic properties similar to other compounds in its class.
Case Studies:
- Cytostatic Properties : Thiadiazole derivatives have been reported to inhibit cancer cell proliferation. For example, studies on related compounds have shown effective inhibition of tumor cell lines through various mechanisms including apoptosis induction and cell cycle arrest .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways associated with cell growth and survival .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
- Substituent Effects on Lipophilicity: The target compound’s isopropylaminocarbonylamino group likely confers moderate lipophilicity, whereas the oxoacetate in the isobutyl analog (CAS 79525-87-4) increases polarity, reducing membrane permeability . The morpholinylsulfonylbenzoyl-substituted analog (CAS 690248-86-3) has a higher XLogP3 (1.8) due to its aromatic and sulfonyl groups, suggesting better lipid bilayer penetration than the target compound .
Bioactivity Implications :
- Synthetic Challenges: Compounds with bulky substituents (e.g., morpholinylsulfonylbenzoyl in CAS 690248-86-3) may require advanced purification techniques, as noted in ’s silica gel chromatography methods .
Physicochemical and Pharmacokinetic Inferences
- Hydrogen Bonding: The target compound’s hydrogen bond donor/acceptor count (inferred from structure) is lower than CAS 690248-86-3 (1 donor vs. 11 acceptors), suggesting differences in solubility and protein-binding efficiency .
- Molecular Weight :
- Higher molecular weight analogs (e.g., 486.6 g/mol for CAS 690248-86-3) may face challenges in adhering to Lipinski’s rule of five, unlike the lighter isobutyl analog (257.31 g/mol) .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1,3,4-thiadiazole derivatives like Ethyl 2-[(5-{...})sulfanyl]acetate?
The synthesis of 1,3,4-thiadiazoles typically involves a two-step procedure:
Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide under reflux to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
S-Alkylation : The thiol intermediate undergoes alkylation with chloroacetic acid derivatives (e.g., ethyl esters) to introduce sulfanylacetic acid moieties .
For example, substituents on the thiadiazole ring (e.g., isopropyl carbamoyl groups) are introduced during the first step, while the ethyl ester group is added in the second step. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to avoid side products like disulfide formation.
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Crystallization : Slow evaporation of solvents (e.g., chloroform/ethanol mixtures) to grow high-quality crystals .
- Data Collection : Diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement : The SHELX software suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used. Hydrogen atoms are geometrically positioned, and anisotropic displacement parameters are refined for non-H atoms .
For thiadiazole derivatives, expect planar thiadiazole rings with dihedral angles between substituents (e.g., 46.3° between two thiadiazole rings in related compounds) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) during structural validation?
- Cross-Validation : Combine multiple techniques:
- 1H NMR : Confirm proton environments (e.g., NH groups at δ ~10–12 ppm for carbamoyl moieties) .
- IR Spectroscopy : Identify carbonyl stretches (e.g., 1683 cm⁻¹ for amide C=O) and thiol/sulfanyl absorptions (~1184 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, S percentages (e.g., ±0.3% deviation from theoretical values) .
- Computational Aids : Compare experimental spectra with density functional theory (DFT)-predicted spectra to identify mismatches caused by tautomerism or crystal packing effects.
Advanced: What strategies optimize yield and purity in the alkylation step of sulfanylacetic acid derivatives?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification to remove residues.
- Catalysis : Use bases like sodium acetate to deprotonate thiol intermediates, improving nucleophilicity .
- Temperature Control : Moderate heating (40–60°C) prevents decomposition of labile groups (e.g., carbamates).
- Workup : Washing with acetic acid and recrystallization from DMF/acetic acid mixtures improve purity .
Advanced: How are structure-activity relationships (SAR) studied for thiadiazole-based anticonvulsant or anticancer agents?
- Molecular Diversity : Vary substituents on both the thiadiazole ring (e.g., isopropyl carbamoyl) and the sulfanylacetic acid chain (e.g., ethyl vs. methyl esters) to assess pharmacological effects .
- In Silico Screening : Tools like PASS (Prediction of Activity Spectra for Substances) predict bioactivity (e.g., antiproliferative or anticonvulsant potential) based on structural fingerprints .
- In Vitro Assays : Test derivatives against cell lines (e.g., MTT assays for cytotoxicity) or epilepsy models (e.g., maximal electroshock in rodents) to validate predictions .
Basic: What analytical techniques confirm the molecular conformation of this compound?
- X-ray Crystallography : Reveals bond lengths (e.g., C–S bonds ~1.74 Å in thiadiazoles), angles, and non-covalent interactions (e.g., hydrogen bonding) .
- TLC Monitoring : Track reaction progress using silica gel plates and UV visualization (Rf values ~0.46 in ethyl acetate/hexane systems) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C10H15N3O3S at m/z 257.31) .
Advanced: How do researchers address low solubility in pharmacological testing of thiadiazole derivatives?
- Prodrug Design : Convert ethyl esters to carboxylic acids (hydrolyzed in vivo) to enhance aqueous solubility.
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays to maintain cell viability .
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Advanced: What computational tools model the electronic properties of the thiadiazole ring for mechanistic studies?
- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic attack sites) .
- Molecular Docking : AutoDock Vina or Glide simulates interactions with biological targets (e.g., glutaminase for anticancer activity) .
- QSAR Modeling : Relate substituent descriptors (e.g., Hammett σ values) to bioactivity data for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
